3-Chloroquinolin-6-ol
Overview
Description
3-Chloroquinolin-6-ol is a heterocyclic compound . It has a molecular formula of C9H6ClNO .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-Chloroquinolin-6-ol, has been a subject of research. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 3-Chloroquinolin-6-ol is characterized by a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including 3-Chloroquinolin-6-ol, have been used in various chemical reactions. The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
3-Chloroquinolin-6-ol has a molecular weight of 179.6 g/mol . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available in the retrieved sources .Scientific Research Applications
Antiviral and Antimalarial Properties
Research on chloroquine and its analogs, such as 3-Chloroquinolin-6-ol, has demonstrated significant antiviral effects against a range of viruses, including flaviviruses, retroviruses, and coronaviruses. This includes well-studied effects against HIV replication and potential applications in treating diseases like AIDS and severe acute respiratory syndrome (SARS) (Savarino et al., 2003). Moreover, the anti-malarial effects of chloroquine, which shares a similar quinoline backbone with 3-Chloroquinolin-6-ol, have been well documented, suggesting its role in malaria prophylaxis and treatment (Solomon & Lee, 2009).
Cancer Therapies Enhancement
Chloroquine and its derivatives have been studied for their potential to enhance the efficacy of cancer therapies. These compounds are known to sensitize cancer cells to chemotherapy and radiation treatments, acting through mechanisms independent of autophagy inhibition. This has led to their investigation as adjuvant therapies in cancer treatment protocols (Maycotte et al., 2012).
Antibacterial and Antimicrobial Activities
The synthesis and evaluation of derivatives of quinolines, including those related to 3-Chloroquinolin-6-ol, have shown promising antibacterial and antimicrobial activities. These compounds have been tested against various strains, including drug-resistant bacteria such as ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), showing significant potential as new antimicrobial agents (Arshad et al., 2022).
Anti-corrosion Applications
Research has also explored the application of 8-hydroxyquinoline derivatives, which are structurally related to 3-Chloroquinolin-6-ol, in corrosion inhibition for metals in acidic mediums. These studies highlight the potential of quinoline derivatives in protecting metals against corrosion, contributing to the development of more effective anti-corrosion agents (Douche et al., 2020).
Molecular Detection and Sensing
3-Chloroquinolin-6-ol and its derivatives have been utilized in developing sensors for detecting harmful substances, including nerve agent mimics. These chemosensors exploit the phosphorylation and protonation reactions of quinolin oximes with organophosphorus compounds, showcasing the versatility of quinoline derivatives in chemical detection and environmental monitoring (Cai et al., 2017).
Safety and Hazards
Future Directions
The future directions of research on 3-Chloroquinolin-6-ol could involve the development of new synthesis protocols and the investigation of new structural prototypes with more effective biological and pharmaceutical activities . The potential applications of 3-Chloroquinolin-6-ol in industrial and synthetic organic chemistry could also be explored .
Mechanism of Action
Target of Action
Quinoline derivatives, which include 3-chloroquinolin-6-ol, are known to have a wide range of biological activities and are used in various fields of medicinal chemistry .
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, including those involved in dna and rna biosynthesis
Pharmacokinetics
It is known that 3-chloroquinolin-6-ol has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of 3-Chloroquinolin-6-ol.
Result of Action
Some quinoline derivatives have been shown to exhibit potent antimicrobial activity
properties
IUPAC Name |
3-chloroquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUCTMVWDCGGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620159 | |
Record name | 3-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
696612-04-1 | |
Record name | 3-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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